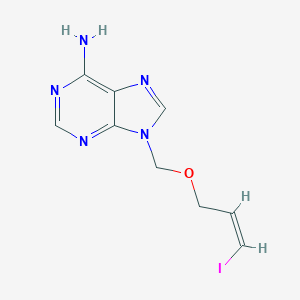

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of an amino group at the 6th position and an iodopropenyl group at the 9th position, making it a unique derivative of purine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine typically involves the following steps:

Starting Material: The synthesis begins with commercially available purine derivatives.

Amination: The amino group is introduced via nucleophilic substitution reactions, where an amine source reacts with the purine derivative.

Propenylation: The propenyl group is added through an alkylation reaction, using propenyl halides under basic conditions.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of biocatalysts like lipase TL IM from Thermomyces lanuginosus in continuous flow microreactors has been reported to achieve high yields under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of purine N-oxides.

Reduction: Formation of deiodinated purine derivatives.

Substitution: Formation of thioethers, amines, or ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential role in nucleotide analogs and their interactions with enzymes.

Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analogs for therapeutic use.

Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive molecules

Mecanismo De Acción

The mechanism of action of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases.

Pathways Involved: It interferes with DNA synthesis and repair pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Amino-9H-purin-2-ol

- 2-Amino-6-chloropurine

- 6-Mercaptopurine

- 2-Fluoroadenine

- Guanine

Uniqueness

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is unique due to the presence of the iodopropenyl group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This structural modification enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Actividad Biológica

Overview

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a synthetic purine derivative notable for its potential biological activities, particularly in the fields of oncology and virology. Its unique structure, characterized by an amino group at the 6th position and an iodopropenyl group at the 9th position, enhances its reactivity and biological interactions compared to other purine derivatives.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₃N₄O₂I. This compound features:

- Amino Group : Contributes to its nucleophilic properties.

- Iodopropenyl Group : Enhances lipophilicity and may influence its interaction with biological targets.

The primary mechanism of action involves the compound's interaction with enzymes involved in nucleotide metabolism, including:

- DNA Polymerases : Inhibition leads to disruption in DNA replication.

- Kinases : Affects phosphorylation processes critical for cell signaling.

This compound has been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and repair pathways, making it a candidate for further therapeutic exploration.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. In vitro studies have demonstrated that it can provide significant protection against viral infections, particularly at concentrations around 10−4M. This property is attributed to its structural similarity to natural nucleosides, allowing it to mimic their behavior in viral replication processes .

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell growth. For instance:

- Cell Line Studies : In vitro tests revealed that certain derivatives of this compound could induce approximately 14% cancer cell death in specific assays .

- Mechanistic Insights : The compound's ability to interfere with the activity of key enzymes involved in DNA synthesis suggests potential applications in cancer therapy.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 6-Amino-9H-purin-2-ol | Moderate antiviral activity | Basic purine structure |

| 2-Amino-6-chloropurine | Anticancer properties | Chlorine substituent enhances reactivity |

| 6-Mercaptopurine | Established anticancer agent | Thiol group provides unique reactivity |

| 2-Fluoroadenine | Antiviral properties | Fluorine enhances metabolic stability |

| This compound | Promising antiviral and anticancer activity | Unique iodopropenyl group enhances biological activity |

Case Studies and Research Findings

- Antiviral Efficacy : A study reported that compounds similar to 6-Amino-9-(substituted benzyl)purines showed decreased sporulation of Eimeria oocysts when administered at low concentrations, suggesting potential applications in veterinary medicine .

- Cancer Cell Growth Inhibition : Research into unsaturated acyclonucleosides demonstrated that derivatives of this compound inhibited cancer cell growth, highlighting its potential as a therapeutic agent for cancer treatment .

- Metabolic Pathways : Biodistribution studies indicated that the compound is metabolized via deiodination, suggesting it may serve as a substrate for enzymes like S-adenosyl-L-homocysteine hydrolase, which could be leveraged for targeted drug design .

Propiedades

IUPAC Name |

9-[[(Z)-3-iodoprop-2-enoxy]methyl]purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASBGTDCOLNPIY-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)COC/C=C\I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139758-69-3 |

Source

|

| Record name | 6-Amino-9-(((-3-iodo-2-propenyl)oxy)methyl)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139758693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.